

Quantifying Cellular Iron Uptake of Bisglycinate Chelate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Iron bisglycinate*

Cat. No.: *B13690851*

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Introduction

Iron deficiency remains a global health challenge, necessitating the development of bioavailable and well-tolerated iron supplements. Ferrous bisglycinate chelate has emerged as a promising alternative to conventional iron salts like ferrous sulfate, exhibiting enhanced absorption and reduced gastrointestinal side effects. Understanding the cellular mechanisms and quantifying the uptake of this chelated iron form is paramount for preclinical evaluation and drug development. These application notes provide detailed protocols and quantitative data for assessing the cellular iron uptake of bisglycinate chelate, primarily using the Caco-2 cell model, a well-established in vitro model for intestinal absorption.

Data Presentation: Quantitative Comparison of Iron Uptake

The following tables summarize quantitative data on the cellular uptake of iron from bisglycinate chelate compared to other iron forms, highlighting the influence of various factors.

Table 1: Comparative Cellular Iron Uptake in Caco-2 Cells

Iron Source	Concentration	Incubation Time	Uptake Measurement	Result	Reference
Ferrous Bisglycinate	50 μ M	2 hours	Labile Iron Pool	Significant increase	[1]
Ferrous Sulfate	50 μ M	2 hours	Labile Iron Pool	Significant increase	[1]
Ferrous Bisglycinate	25 μ M	2 hours	Ferritin Content	Significant increase in wild-type cells	[2]
Ferrous Sulfate	25 μ M	2 hours	Ferritin Content	Significant increase in wild-type cells	[2]
Ferrous Glycinate Liposomes	50 μ mol/L	120 min	Iron Transport	128.9% relative transport compared to Ferrous Glycinate	[3]
Ferrous Glycinate	50 μ mol/L	120 min	Iron Transport	Baseline	[3]

Table 2: Influence of Inhibitors and Enhancers on Iron Uptake in Caco-2 Cells

Iron Source	Condition	Molar Ratio (Inhibitor/Enhancer:Fe)	Uptake Measurement	% Inhibition / Enhancement	Reference
Ferrous Iron	Phytic Acid	1:1	Iron Uptake	55.80% Inhibition	
Ferrous Iron	Phytic Acid	3:1	Iron Uptake	72.33% Inhibition	
Ferrous Iron	Phytic Acid	10:1	Iron Uptake	73.26% Inhibition	
Ferrous Sulfate	Ascorbic Acid	2:1	Ferritin Formation	Significant Increase	[4]
Iron-Casein Complex	Ascorbic Acid	2:1	Iron Uptake	Enhanced to a similar level as FeSO ₄	[5]
Ferrous Iron	Zinc Chloride	0.5:1	Iron Uptake	57% Inhibition	[6]
Ferrous Iron	Zinc Chloride	1:1	Iron Uptake	80% Inhibition	[6]

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Differentiation

- Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency.

- Differentiation for Transport Assays: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) at a density of approximately 1×10^5 cells/cm². Allow cells to differentiate for 19-21 days, with media changes every 2-3 days. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.

Protocol 2: In Vitro Digestion (Optional but Recommended)

To simulate physiological conditions, an in vitro digestion step can be performed before exposing the cells to the iron compounds.

- Gastric Digestion: Suspend the iron compound in a simulated gastric fluid (e.g., saline with pepsin, adjusted to pH 2.0). Incubate at 37°C for 1-2 hours with gentle agitation.
- Intestinal Digestion: Neutralize the gastric digest with sodium bicarbonate and add a simulated intestinal fluid containing bile salts and pancreatin. Adjust the pH to 7.0 and incubate at 37°C for 2-3 hours.
- Sample Preparation: Centrifuge the digestate to remove insoluble material. The supernatant can then be applied to the apical side of the Caco-2 cell monolayers.

Protocol 3: Cellular Iron Uptake Assay (Ferritin Formation)

Ferritin, an intracellular iron storage protein, is upregulated in response to increased intracellular iron levels. Measuring ferritin concentration is a reliable indirect method to quantify iron uptake.^[7]

- Cell Preparation: Differentiated Caco-2 cell monolayers are washed with serum-free medium.
- Treatment: Add the test iron compounds (e.g., ferrous bisglycinate, ferrous sulfate) at desired concentrations to the apical side of the Transwell® inserts. Include a negative control (no iron) and a positive control (e.g., ferrous sulfate with ascorbic acid).
- Incubation: Incubate the cells for a specified period (e.g., 2-24 hours) at 37°C.

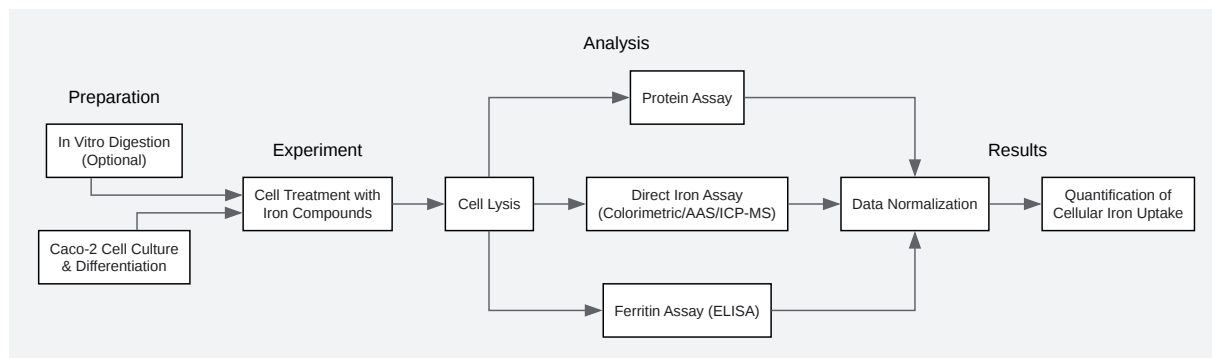
- **Cell Lysis:** After incubation, wash the cell monolayers with cold phosphate-buffered saline (PBS) to remove extracellular iron. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
- **Ferritin Quantification:** Determine the ferritin concentration in the cell lysates using a commercially available human ferritin ELISA kit, following the manufacturer's instructions.
- **Protein Quantification:** Measure the total protein concentration in the cell lysates using a standard method (e.g., BCA assay) to normalize the ferritin values.
- **Data Analysis:** Express the results as ng of ferritin per mg of total cell protein.

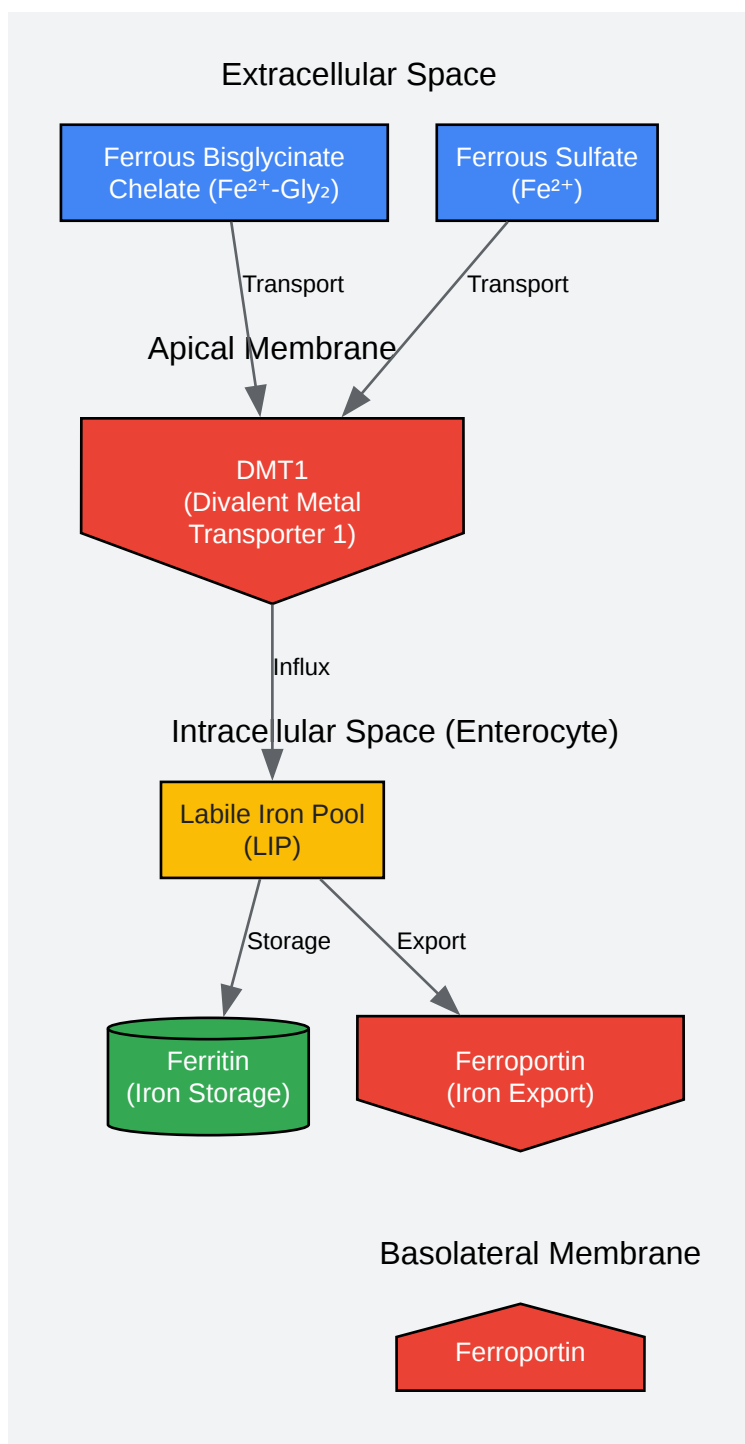
Protocol 4: Direct Intracellular Iron Quantification

Direct measurement of intracellular iron can be achieved using colorimetric assays or atomic absorption spectroscopy.

- **Cell Preparation and Treatment:** Follow steps 1-3 from Protocol 3.
- **Cell Harvesting and Lysis:** After incubation, wash the cells thoroughly with PBS and detach them from the culture vessel. Lyse the cells using a strong acid (e.g., nitric acid) or a suitable lysis buffer.
- **Iron Quantification:**
 - **Colorimetric Assay:** Use a commercially available iron assay kit (e.g., Ferrozine-based assay) to measure the iron concentration in the cell lysate. This typically involves the reduction of Fe^{3+} to Fe^{2+} and the formation of a colored complex that can be measured spectrophotometrically.
 - **Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS):** For higher sensitivity and accuracy, digest the cell lysates with concentrated nitric acid and analyze the total iron content using AAS or ICP-MS.
- **Data Analysis:** Express the results as μg of iron per mg of total cell protein or per 10^6 cells.

Mandatory Visualizations





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